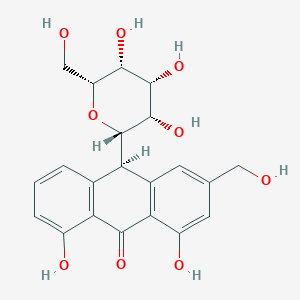

Aloin-A

Description

Properties

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859643 | |

| Record name | 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73649-93-1, 20226-90-8, 8015-61-0, 5133-19-7 | |

| Record name | (10R)-10-D-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73649-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aloin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9(10H)-Anthracenone, 10-β-D-glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-, (10S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C; 70 - 80 °C (monohydrate) | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Stereochemistry of Aloin: A Technical Guide to Aloin A and Aloin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloin, a bioactive compound predominantly found in the latex of Aloe species, is a complex mixture of two diastereomers: Aloin A (also known as barbaloin) and Aloin B (isobarbaloin). These isomers, while possessing similar chemical properties, exhibit subtle structural differences that can influence their biological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the chemical structures of Aloin A and Aloin B, supported by quantitative data, detailed experimental protocols for their differentiation, and a visual representation of their isomeric relationship. Understanding these nuances is critical for researchers and professionals in drug development aiming to harness the therapeutic potential of these natural compounds.

Introduction

Aloin is a C-glycosyl anthraquinone, characterized by a C-C bond between the anomeric carbon of a glucose molecule and the C-10 position of an aloe-emodin (B1665711) anthrone (B1665570) moiety.[1][2] The core structure consists of a 1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone skeleton. The critical distinction between Aloin A and Aloin B lies in the stereochemistry at the C-10 chiral center, rendering them epimers.[3][4] This subtle variation in three-dimensional arrangement can lead to differences in their interaction with biological targets and metabolic enzymes.

Chemical Structure and Stereochemistry

Aloin A and Aloin B are diastereomers that differ in the spatial orientation of the glucose moiety at the C-10 position of the anthrone ring.[1][5] The glucose is attached in a β-configuration in both isomers.[2][4]

-

Aloin A (Barbaloin): The stereochemistry at the C-10 position is designated as (10S).[3][4]

-

Aloin B (Isobarbaloin): The stereochemistry at the C-10 position is designated as (10R).[3]

This epimeric relationship is the sole structural difference between the two molecules.

Physicochemical Properties

The similar structures of Aloin A and Aloin B result in very close physicochemical properties, making their separation challenging. The molecular formula for both is C₂₁H₂₂O₉, with a molecular weight of approximately 418.4 g/mol .[6][7]

| Property | Aloin A | Aloin B | Reference |

| Molecular Formula | C₂₁H₂₂O₉ | C₂₁H₂₂O₉ | [6][7] |

| Molecular Weight | 418.4 g/mol | 418.4 g/mol | [7] |

| Melting Point | 148 °C (for the mixture) | 148 °C (for the mixture) | [8] |

| Solubility in water | 8.3 g/L at 20 °C (for the mixture) | 8.3 g/L at 20 °C (for the mixture) | [9] |

| UV λmax | ~355 nm | ~355 nm | [2] |

Experimental Protocols for Separation and Characterization

The differentiation and quantification of Aloin A and Aloin B are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for their separation.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify Aloin A and Aloin B in a sample.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., Fused core C18, 250 mm x 4.6 mm, 5 µm)[10][11]

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Acetonitrile (HPLC grade)[11]

-

Phosphoric acid or other acidifier for mobile phase adjustment

Chromatographic Conditions (Isocratic Elution): [10]

-

Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent. A common mobile phase is a mixture of water (acidified to pH 3 with phosphoric acid) and acetonitrile.[11]

-

Flow Rate: 0.9 - 1.0 mL/min[11]

-

Column Temperature: 35 °C[11]

-

Detection Wavelength: 355 nm[2]

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Solid Samples (e.g., dried latex): Extract a known amount of the powdered sample with a suitable solvent (e.g., methanol or an acidified solvent) using sonication.[10]

-

Liquid Samples (e.g., aloe juice): Dilute the sample as necessary with the mobile phase.[10]

-

Filter all samples through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Identify Aloin A and Aloin B peaks based on their retention times compared to certified reference standards.

-

Quantify the amount of each isomer using a calibration curve generated from the reference standards.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the absolute configuration of Aloin A and Aloin B.[4][12]

Objective: To confirm the identity and stereochemistry of isolated Aloin A and Aloin B.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

Key NMR Experiments:

-

¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts of protons near the C-10 chiral center will differ between the two isomers.

-

¹³C NMR: Shows the chemical environment of each carbon atom.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Crucial for determining the spatial proximity of protons and thus confirming the absolute configuration at C-10.[4][12] Specific NOE associations between the anomeric proton of the glucose moiety and protons on the anthrone ring are used to differentiate between the (10S) and (10R) configurations.[4]

Conclusion

The distinction between Aloin A and Aloin B, while subtle, is fundamental for the scientific community engaged in natural product chemistry and drug development. Their epimeric nature at the C-10 position is the defining structural feature that necessitates precise analytical methods for their separation and characterization. The protocols outlined in this guide, particularly HPLC for quantification and NMR for structural confirmation, provide a robust framework for researchers to accurately identify and study these important bioactive compounds. A thorough understanding of their individual properties is paramount for the development of safe and effective therapeutic agents derived from Aloe.

References

- 1. Aloin - Wikipedia [en.wikipedia.org]

- 2. From the Cover: Aloin, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acs.org [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Aloin | C21H22O9 | CID 9866696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aloin, mixture of Aloin A and Aloin B | 1415-73-2 | MA05054 [biosynth.com]

- 9. aloin, 1415-73-2 [thegoodscentscompany.com]

- 10. Determination of Aloin A and Aloin B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. scilit.com [scilit.com]

- 13. academic.oup.com [academic.oup.com]

The Core Mechanism of Aloin-A in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin-A, a natural anthraquinone (B42736) glycoside predominantly found in the Aloe vera plant, has emerged as a compound of significant interest in oncology research. Exhibiting pleiotropic effects, this compound has been demonstrated to impede cancer cell proliferation, induce programmed cell death, and inhibit metastasis across a variety of cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Cytotoxicity and Antiproliferative Effects

This compound exerts a direct cytotoxic effect on cancer cells, inhibiting their proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting differential sensitivities to the compound.

Quantitative Data: IC50 Values of this compound

| Cancer Type | Cell Line | IC50 Value | Citation |

| Breast Cancer | MCF-7 | 60 µg/mL | [1] |

| Breast Cancer | SKBR-3 | 150 µg/mL | [1] |

| Cervical Cancer | HeLaS3 | 97 µM | [2] |

| Gastric Cancer | HGC-27 | 100-400 µg/mL (dose-dependent inhibition) | [3] |

| Melanoma | A375 | 100-200 µM (significant reduction in viability) | [4] |

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key signaling pathways and the activation of the caspase cascade.

Key Apoptotic Events Induced by this compound

-

Mitochondrial Membrane Potential (MMP) Loss: this compound treatment leads to a loss of MMP, a critical event in the intrinsic apoptotic pathway.

-

Caspase Activation: this compound induces the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the degradation of cellular proteins and cell death.

-

PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Quantitative Data: this compound-Induced Apoptosis

| Cell Line | This compound Concentration | Apoptosis Rate (%) | Citation |

| HGC-27 | 100 µg/mL | 7.73 | [3] |

| HGC-27 | 200 µg/mL | 14.49 | [3] |

| HGC-27 | 400 µg/mL | 23.04 | [3] |

| A375 | 100 µM | Early: 6.0, Late: 15.5 | [4] |

| A375 | 200 µM | Early: 7.8, Late: 17.7 | [4] |

| HeLaS3 | 20-100 µM | Up to 24% | [2] |

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle in cancer cells, leading to an accumulation of cells in specific phases and preventing their division.

-

G2/M Phase Arrest: In Jurkat T cells, this compound has been shown to induce a block at the G2/M phase of the cell cycle.[5]

-

S Phase Arrest: In HeLaS3 cells, this compound causes cell cycle arrest in the S phase.[2] This is often accompanied by the downregulation of key cell cycle regulatory proteins such as Cyclin B1.[1]

Inhibition of Metastasis

This compound has demonstrated the ability to suppress the metastatic potential of cancer cells by inhibiting key processes of invasion and migration.

-

Downregulation of Matrix Metalloproteinases (MMPs): this compound has been shown to decrease the expression of MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.

-

Inhibition of Cell Migration and Invasion: In vitro assays have demonstrated that this compound can significantly inhibit the migration and invasion of cancer cells.[6]

Core Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound's effect on this pathway appears to be context-dependent, with studies showing both activation and inhibition of different MAPK components. For instance, in some cancer cells, this compound can inhibit the ERK signaling pathway.

Caption: this compound can inhibit the ERK signaling pathway in cancer cells.

STAT3 and NF-κB Signaling Pathways

Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play key roles in cancer cell proliferation, survival, and inflammation. This compound has been shown to inhibit the activation of both STAT3 and NF-κB.

Caption: this compound inhibits the activation of STAT3 and NF-κB.

Wnt/β-catenin Pathway

The role of this compound in the Wnt/β-catenin pathway is complex and appears to be context-dependent. Some studies suggest that in the presence of Wnt3a, this compound can activate the Wnt/β-catenin pathway in colorectal cancer cells, which is contrary to its typical anticancer effects.[7] Conversely, the related compound aloe-emodin (B1665711) has been shown to inhibit this pathway in melanoma cells.[8] Further research is required to fully elucidate the nuanced effects of this compound on Wnt/β-catenin signaling in different cancer types.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HGC-27) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in protein expression in response to this compound treatment.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Transwell Migration and Invasion Assay

This assay assesses the effect of this compound on cancer cell migration and invasion.

-

Cell Preparation: Culture cancer cells to 80-90% confluency and then starve them in serum-free medium for 24 hours.

-

Transwell Setup: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Staining and Quantification: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet. Count the stained cells under a microscope.

Logical Workflow and Inter-pathway Crosstalk

The anticancer effects of this compound result from a complex interplay between the signaling pathways it modulates. The inhibition of pro-survival pathways like PI3K/Akt and STAT3 directly contributes to the induction of apoptosis. Concurrently, the modulation of the MAPK pathway and cell cycle regulators leads to a halt in proliferation. The inhibition of NF-κB and the subsequent downregulation of MMPs contribute to the suppression of metastasis. The crosstalk between these pathways, for instance, the known interaction between the PI3K/Akt and MAPK pathways, likely amplifies the overall anticancer effect of this compound.

Caption: Overview of this compound's mechanism of action in cancer cells.

Conclusion

This compound demonstrates significant potential as an anticancer agent by targeting multiple facets of cancer cell biology. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis is underpinned by its modulation of key signaling pathways, including PI3K/Akt/mTOR, MAPK, STAT3, and NF-κB. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further research is warranted to clarify its role in the Wnt/β-catenin pathway and to translate these promising preclinical findings into clinical applications.

References

- 1. Cytotoxicity of a natural anthraquinone (Aloin) against human breast cancer cell lines with and without ErbB-2: topoisomerase IIalpha coamplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. The molecular mechanisms of Aloin induce gastric cancer cells apoptosis by targeting High Mobility Group Box 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aloin promotes cell apoptosis by targeting HMGB1-TLR4-ERK axis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aloin induced apoptosis by enhancing autophagic flux through the PI3K/AKT axis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study of the aqueous extract of Aloe vera and its two active components on the Wnt/β-catenin and Notch signaling pathways in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Aloin A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin A, a prominent anthraquinone (B42736) C-glycoside found in the Aloe genus, has long been recognized for its therapeutic potential. This technical guide provides a comprehensive overview of the diverse biological activities of Aloin A and its derivatives, with a focus on its molecular mechanisms and potential applications in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this versatile compound and its related molecules.

Data Presentation: Quantitative Bioactivity Data

The biological efficacy of Aloin A and its derivatives has been quantified across various studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and other relevant metrics for its key activities.

Table 1: Anticancer Activity of Aloin A and Its Derivatives

| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Assay | Reference |

| Aloin A | MCF-7 | Breast Cancer | 60 µg/mL | - | MTT, Clonogenic | [1] |

| Aloin A | SKBR-3 | Breast Cancer | 150 µg/mL | - | MTT | [1] |

| Aloin A | HeLaS3 | Cervical Carcinoma | 97 µM | - | MTT | [2] |

| Aloin A | HOS | Osteosarcoma | 225.7 µM | 24 | MTT | [3][4] |

| Aloin A | HOS | Osteosarcoma | 84.94 µM | 48 | MTT | [3][4] |

| Aloin A | HOS | Osteosarcoma | 72.89 µM | 72 | MTT | [3][4] |

| Aloin A | MG-63 | Osteosarcoma | 283.6 µM | 24 | MTT | [3][4] |

| Aloin A | MG-63 | Osteosarcoma | 67.99 µM | 48 | MTT | [3][4] |

| Aloin A | MG-63 | Osteosarcoma | 62.28 µM | 72 | MTT | [3][4] |

| Aloin A | SH-SY5Y | Neuroblastoma | 213 ± 33.3 µM | - | - | [2] |

| Aloin B | SH-SY5Y | Neuroblastoma | 198.7 ± 31 µM | - | - | [2] |

| Aloin A/B Mixture | SH-SY5Y | Neuroblastoma | 218.9 ± 38.9 µM | - | - | [2] |

| Aloe-emodin (B1665711) derivative (2i) | RAW264.7 | Macrophage (Nitric Oxide Production) | 3.15 µM | - | Griess Assay | [5][6] |

Table 2: Antioxidant Activity of Aloin A and Its Derivatives

| Compound/Extract | Assay | IC50 Value | Reference |

| Aloin A/B | DPPH | 0.15 ± 0.02 mM | [7] |

| Aloinoside A/B | DPPH | 0.13 ± 0.01 mM | [7] |

| Microdontin A/B | DPPH | 0.07 ± 0.005 mM | [7] |

| Aloin-rich ethyl acetate (B1210297) extract (ultrasonic) | DPPH | 35.45 µg/mL | [7] |

Signaling Pathways Modulated by Aloin A

Aloin A exerts its diverse biological effects by modulating several critical intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, apoptosis, and survival.

Anti-inflammatory Signaling

Aloin A has been shown to inhibit pro-inflammatory signaling cascades, primarily by targeting the NF-κB, MAPK, and JAK-STAT pathways.

Caption: Aloin A's inhibition of pro-inflammatory signaling pathways.

Aloin A inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the phosphorylation of p38 and Msk1, which in turn prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB[8]. Additionally, Aloin A has been shown to inhibit the JAK1-STAT1/3 signaling pathway, partly through the inhibition of reactive oxygen species (ROS) production[9][10]. This leads to a downstream reduction in the expression of pro-inflammatory genes like TNF-α, IL-6, iNOS, and COX-2[8].

Anticancer Signaling

The anticancer effects of Aloin A are mediated through the modulation of pathways controlling cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.

Caption: Aloin A's modulation of anticancer signaling pathways.

Aloin A has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, a critical axis for cell survival and proliferation. By downregulating this pathway, Aloin A promotes autophagic flux and induces apoptosis in cancer cells[3][4][11]. Furthermore, Aloin A can restore the expression of genes within the MAPK/ERK pathway, which is often dysregulated in cancer, thereby inhibiting cell proliferation and migration[12][13][14]. Molecular docking studies have suggested that Aloin A can bind to key proteins in these pathways, such as AKT1[3][15].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Aloin A's biological activities.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Treat the cells with various concentrations of Aloin A or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Protocol:

-

DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Prepare serial dilutions of Aloin A or its derivatives in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the sample solutions with the DPPH solution. A control containing only methanol and the DPPH solution should be included.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of percent inhibition versus compound concentration.

Quantification of Cytokine Production: Enzyme-Linked Immunosorbent Assay (ELISA)

A sandwich ELISA is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.

Protocol:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate until sufficient color develops.

-

Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

Analysis of Protein Expression and Phosphorylation: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the target protein.

Protocol:

-

Cell Lysis and Protein Quantification: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Denature the protein samples and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Assessment of Apoptosis: Annexin V/Propidium Iodide Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Aloin A or its derivatives for the desired time. Harvest the cells, including any floating cells from the supernatant.

-

Cell Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common). The percentage of cells in each quadrant is quantified to determine the extent of apoptosis.

-

Conclusion

Aloin A and its derivatives represent a promising class of natural compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Their therapeutic potential stems from their ability to modulate multiple, critical signaling pathways involved in disease pathogenesis. The data and protocols presented in this technical guide provide a foundation for further research and development of Aloin A-based therapeutics. Future studies should focus on elucidating the precise molecular targets, optimizing the pharmacokinetic properties of its derivatives, and conducting robust preclinical and clinical evaluations to translate the promising in vitro and in vivo findings into tangible therapeutic benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the therapeutic potential of Aloin: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aloin induced apoptosis by enhancing autophagic flux through the PI3K/AKT axis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aloin induced apoptosis by enhancing autophagic flux through the PI3K/AKT axis in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anti-inflammatory evaluation of aloe-emodin derivatives as potential modulators of Akt, NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB [mdpi.com]

- 9. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aloin suppresses lipopolysaccharide‑induced inflammation by inhibiting JAK1‑STAT1/3 activation and ROS production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms and associated cell signalling pathways underlying the anticancer properties of phytochemical compounds from Aloe species (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of the MAPK/ERK Pathway by miRNA‐27b in Gastric Cancer: Diagnostic Implications and Therapeutic Potential of Aloin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of the MAPK/ERK Pathway by miRNA-27b in Gastric Cancer: Diagnostic Implications and Therapeutic Potential of Aloin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the effect and mechanism of Aloin A against cancer cachexia-induced muscle atrophy via network pharmacology, molecular docking, molecular dynamics and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biosynthesis of Barbaloin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of barbaloin (also known as aloin), a C-glycoside of aloe emodin (B1671224) anthrone (B1665570). It details its primary natural sources, biosynthetic pathway, and the experimental protocols used for its extraction, isolation, and quantification. This document is intended to serve as a comprehensive resource for professionals engaged in natural product research, pharmacology, and drug development.

Introduction to Barbaloin

Barbaloin is a bitter, yellow-brown anthraquinone (B42736) C-glycoside, recognized as one of the most significant secondary metabolites in plants of the Aloe genus.[1] Structurally, it is 10-β-D-glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone.[1] It exists as a mixture of two diastereomers: aloin (B1665253) A (barbaloin) and aloin B (isobarbaloin).[2] Found predominantly in the leaf exudate, or latex, located just beneath the leaf rind, barbaloin plays a crucial role in the plant's defense against herbivores.[1][3] Historically used for its potent cathartic properties, barbaloin is now a subject of intense research for a range of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and antioxidant effects.[1]

Natural Sources and Quantitative Data

Barbaloin is found in numerous Aloe species, with its concentration varying significantly depending on the species, plant age, leaf part, and environmental growing conditions.[1][4] The highest concentrations are typically found in the younger, upper leaves of the plant.[1][5] The leaf exudate (latex) is the most concentrated source of barbaloin.

Below is a summary of barbaloin content reported in various Aloe species.

| Aloe Species | Plant Part / Preparation | Barbaloin Content (%) | Notes |

| Aloe vera (A. barbadensis) | Dried Leaf Exudate | Up to 30% | Also reported as 0.1-6.6% of leaf dry weight across various species.[2][4] |

| Aloe vera (A. barbadensis) | Dried Leaf Skin (in vitro raised) | 2.78% | Found to be higher than in naturally grown counterparts (2.46%).[6] |

| Aloe ferox | Leaf Exudate | 15 - 40% | Refers to total anthrone 10-C-glucosides, including aloin. |

| Aloe arborescens | Dried Leaf Exudate | 5 - 25% | Varies based on the individual plant's locality.[5] |

| Aloe arborescens | Upper, Young Leaves | Up to 63% | Demonstrates significant variation based on leaf age and position.[5] |

| Aloe arborescens | Older, Lower Leaves | 13 - 22% | Lower concentration compared to younger leaves on the same plant.[5] |

| Various Aloe Species (68 species) | Leaf Exudate | Typically 10 - 20% | A few species showed concentrations around 30%.[7] |

| Various Aloe Species | Leaf Dry Weight | Typically ~1% | Some species contained up to 5%.[7] |

Biosynthesis of Barbaloin

The biosynthesis of barbaloin's aglycone backbone follows the polyketide pathway, a common route for the synthesis of aromatic compounds in plants. The process involves the sequential condensation of small carboxylic acid units, followed by cyclization and aromatization. The final step is a crucial C-glycosylation reaction.

Polyketide Backbone Formation

The formation of the anthrone core of barbaloin is initiated from acetate (B1210297) metabolism.

-

Precursor Supply : The biosynthesis begins with one molecule of acetyl-CoA and seven molecules of malonyl-CoA.[8]

-

Iterative Condensation : A Type III polyketide synthase (PKS), specifically an octaketide synthase (OKS), catalyzes the sequential decarboxylative condensation of the seven malonyl-CoA units with the acetyl-CoA starter unit.[8][9] In Aloe arborescens, PKS4 and PKS5 have been identified as octaketide synthases potentially involved in barbaloin biosynthesis.[10]

-

Octaketide Intermediate : This enzymatic process results in a linear octaketide chain.

-

Cyclization and Aromatization : The unstable octaketide intermediate undergoes a series of intramolecular Claisen-type condensation reactions (cyclizations) and subsequent aromatization to form the tricyclic anthrone structure, aloe-emodin (B1665711) anthrone, which is the aglycone of barbaloin.

C-Glycosylation

The final step in barbaloin biosynthesis is the attachment of a glucose molecule to the anthrone core via a carbon-carbon bond, a process known as C-glycosylation.

-

Enzyme : This reaction is catalyzed by a specific C-glycosyltransferase (CGT), which belongs to the broader family of UDP-dependent glycosyltransferases (UGTs).[11]

-

Sugar Donor : The activated sugar donor for this reaction is UDP-glucose.

-

Mechanism : The CGT facilitates the attachment of the glucose moiety from UDP-glucose to the C-10 position of the aloe-emodin anthrone ring. C-glycosides are notably more stable and resistant to acid or enzymatic hydrolysis compared to their O-glycoside counterparts.[11] While the specific CGT responsible for barbaloin synthesis in Aloe has not yet been fully characterized, studies on other plant C-glycosyltransferases provide a model for this enzymatic step.[12][13]

The following diagram illustrates the key steps in the barbaloin biosynthesis pathway.

Experimental Protocols

The extraction, isolation, and quantification of barbaloin are critical for research and quality control. The following sections detail common methodologies.

Extraction and Isolation of Barbaloin

Barbaloin is typically extracted from the dried leaf exudate (latex) or the leaf skin of Aloe plants.

Protocol: Solvent Extraction from Dried Leaf Material

-

Sample Preparation : The leaf skin or collected latex is shade-dried and finely powdered.[3] The gel portion of the leaf contains negligible amounts of barbaloin.[3]

-

Extraction Solvent Selection : Methanol (B129727) is a highly effective solvent for extracting barbaloin.[3][14] Ethyl acetate can also be used.[14]

-

Extraction Procedure :

-

Weigh a known amount of the powdered plant material (e.g., 10 g).

-

Add the powder to a flask with a suitable volume of methanol (e.g., 100 mL).

-

Heat the mixture to boiling in a water bath, then shake or stir for a defined period (e.g., 2 minutes to 2 hours).[14][15] Alternatively, use Soxhlet or ultrasound-assisted extraction methods for improved efficiency.[2]

-

After extraction, centrifuge the mixture or allow it to settle and decant the supernatant.

-

-

Concentration : Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification (Optional) : The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC to isolate pure barbaloin.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for quantifying barbaloin.

Protocol: HPTLC Quantification of Barbaloin

-

Stationary Phase : HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[6][16]

-

Sample and Standard Preparation :

-

Prepare a stock solution of the crude extract in HPLC-grade methanol (e.g., 0.1 g/mL).[6]

-

Prepare a standard stock solution of pure barbaloin in methanol (e.g., 1 mg/mL).[6]

-

Create a series of working standard solutions by diluting the stock to generate a calibration curve (e.g., in the range of 1500–7500 ng/spot).[3]

-

-

Mobile Phase : A common and effective mobile phase is a mixture of Ethyl acetate: Methanol: Water in a ratio of 100:16.5:13.5 (v/v/v) .[6]

-

Chromatogram Development :

-

Apply known volumes of the sample and standard solutions as bands onto the HPTLC plate.

-

Develop the plate in a twin-trough glass chamber pre-saturated with the mobile phase.

-

-

Detection and Quantification :

-

After development, dry the plate.

-

Perform densitometric scanning in the UV range. Barbaloin is typically detected at a wavelength of 359-366 nm .[6][17]

-

Quantify the amount of barbaloin in the sample by comparing the peak area from the sample to the calibration curve generated from the standards. The Rf value for barbaloin with the specified mobile phase is approximately 0.40.[6]

-

Protocol: HPLC Quantification of Barbaloin

-

Stationary Phase : A reversed-phase C18 column (e.g., Hypersil ODS, 4.6 mm × 200 mm, 5 µm) is typically used.[17][18]

-

Mobile Phase : A common mobile phase is a gradient or isocratic mixture of Methanol and Water (e.g., 40:60) , often containing a small amount of acid like 0.1% acetic acid to improve peak shape.[17][19] An alternative is a water and acetonitrile (B52724) mobile phase.[18]

-

Instrumental Conditions :

-

Quantification : Similar to HPTLC, quantification is achieved by creating a calibration curve with pure barbaloin standards and comparing the peak area of the analyte in the sample extract.

The following diagram outlines a typical workflow for the extraction and analysis of barbaloin.

Conclusion

Barbaloin remains a compound of significant interest due to its prevalence in medicinal Aloe species and its diverse biological activities. Understanding its natural distribution and biosynthetic pathway is crucial for optimizing production, whether through agricultural means or biotechnological approaches. The detailed experimental protocols provided herein offer a standardized framework for the reliable extraction and quantification of barbaloin, supporting further research into its pharmacological potential and application in drug development and quality control of herbal products.

References

- 1. Barbaloin: A concise report of its pharmacological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RETRACTED ARTICLE: Barbaloin: an amazing chemical from the ‘wonder plant’ with multidimensional pharmacological attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Aloin - Wikipedia [en.wikipedia.org]

- 5. brill.com [brill.com]

- 6. scielo.br [scielo.br]

- 7. Barbaloin in aloe species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.direct [scholars.direct]

- 9. researchgate.net [researchgate.net]

- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 11. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. hptlc-association.org [hptlc-association.org]

- 16. Simultaneous Estimation of Aloe Emodin and Emodin from Rheum emodi, Cassia alata and Aloes by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Barbaloin in Aloe vera L. var. chinensis (Haw.) Berger and Aloe barbadensis Miller by HPLC [jcps.bjmu.edu.cn]

- 18. academic.oup.com [academic.oup.com]

- 19. Determination of Barbaloin in Aloe by HPLC: Ingenta Connect [ingentaconnect.com]

The Pharmacological Landscape of Aloin-A: A Technical Guide to Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin-A, a natural anthraquinone (B42736) glycoside predominantly found in the Aloe vera plant, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have illuminated its potential as a therapeutic agent in a range of diseases, primarily attributed to its anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth overview of the preclinical pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacological Properties

This compound exhibits a broad spectrum of biological effects, as demonstrated in numerous in vitro and in vivo preclinical models.

Anti-inflammatory Activity

This compound has been shown to potently suppress inflammatory responses. In preclinical models, it effectively reduces the production of pro-inflammatory cytokines and mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound dose-dependently inhibits the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1][2]. This anti-inflammatory action is largely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[1]. Studies have shown that this compound can block the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit[1]. Furthermore, this compound has been observed to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade[1][3].

Anti-cancer Activity

The anti-cancer potential of this compound has been demonstrated across various cancer cell lines and in vivo models. It exerts its effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. In human colorectal cancer cells (SW620 and HCT116), this compound significantly suppresses proliferation and induces apoptosis[4]. The underlying mechanism for its anti-angiogenic and anti-tumor growth effects involves the blockade of the STAT3 signaling pathway[4]. This compound has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cancer cell survival and proliferation[4]. In gastric cancer cells, this compound induces apoptosis by targeting the High Mobility Group Box 1 (HMGB1) protein and subsequently inhibiting the Akt-mTOR-P70S6K and ERK-P90RSK-CREB signaling pathways[5][6].

Neuroprotective Effects

Preclinical evidence suggests that this compound may offer neuroprotective benefits. While the precise mechanisms are still under investigation, some studies indicate that its antioxidant properties may play a role. It is important to note that the stability of this compound in aqueous solutions can be a limiting factor in experimental settings, with degradation observed over time[7].

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound, providing a comparative overview of its pharmacological effects.

Table 1: Anti-inflammatory Effects of this compound

| Cell Line/Animal Model | Treatment | Concentration/Dose | Duration | Outcome | Reference |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) + this compound | 100-400 µM | 24 hours | Dose-dependent inhibition of TNF-α and IL-6 secretion. | [1] |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) + this compound | 400 µM | 6 hours | Significant inhibition of TNF-α and IL-6 mRNA expression. | [1] |

| Murine macrophages | Lipopolysaccharide (LPS) + this compound | 5-40 µM | Not Specified | Suppression of nitric oxide (NO) production. | [2][3] |

Table 2: Anti-cancer Effects of this compound

| Cell Line/Animal Model | Cancer Type | Treatment | Concentration/Dose | Duration | Outcome | Reference |

| SW620 and HCT116 cells | Colorectal Cancer | This compound | Up to 200 µM | Not Specified | Significant suppression of cell proliferation. | [4] |

| SW620 cells | Colorectal Cancer | This compound | Not Specified | Not Specified | Increased apoptosis. | [4] |

| SW620 xenograft mice | Colorectal Cancer | This compound | 20 mg/kg/day | 27 days | 63% inhibition of tumor growth. | [8] |

| HGC-27 cells | Gastric Cancer | This compound | 100, 200, 400 µg/ml | Not Specified | Concentration-dependent inhibition of cell viability. | [6] |

| Human umbilical vein endothelial cells (HUVECs) | - | VEGF + this compound | Below 20 µM | Not Specified | Inhibition of proliferation, migration, and tube formation. | [4] |

Signaling Pathways

This compound modulates several key signaling pathways to exert its pharmacological effects. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound blocks the STAT3 signaling pathway.

Caption: this compound inhibits the Akt-mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in preclinical studies of this compound.

In Vitro Anti-inflammatory Activity Assay

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of this compound (e.g., 100-400 µM) for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 6 hours for mRNA analysis, 24 hours for cytokine analysis).

2. Measurement of Pro-inflammatory Cytokines (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Perform ELISA according to the manufacturer's protocol for the specific cytokine kits (e.g., from R&D Systems or eBioscience).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration based on a standard curve.

-

3. Western Blot Analysis for NF-κB Pathway Proteins:

-

Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in the NF-κB signaling pathway.

-

Procedure:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: Workflow for in vitro anti-inflammatory assays.

In Vivo Anti-cancer Activity Assay (Xenograft Mouse Model)

1. Animal Model and Tumor Cell Implantation:

-

Animal Strain: Athymic nude mice (e.g., BALB/c nude mice), 4-6 weeks old.

-

Cell Line: SW620 human colorectal cancer cells.

-

Procedure:

-

Subcutaneously inject 5 x 10⁶ SW620 cells suspended in 100 µL of serum-free medium and Matrigel (1:1 ratio) into the right flank of each mouse.

-

Monitor tumor growth by measuring the tumor volume with calipers every 3-4 days. Tumor volume is calculated using the formula: (length × width²)/2.

-

2. Treatment Protocol:

-

Grouping: Once the tumors reach a palpable size (e.g., 100 mm³), randomly divide the mice into control and treatment groups (n=6-8 mice per group).

-

Administration: Administer this compound (e.g., 20 mg/kg body weight) or vehicle control (e.g., saline) daily via oral gavage or intraperitoneal injection for a specified period (e.g., 27 days).

-

Monitoring: Record body weight and monitor for any signs of toxicity throughout the study.

3. Endpoint Analysis:

-

Tumor Measurement: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

-

Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin, embed in paraffin, and perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

-

Western Blot Analysis: Homogenize a portion of the tumor tissue to extract proteins and perform Western blot analysis for key signaling molecules (e.g., p-STAT3, STAT3).

Caption: Workflow for in vivo anti-cancer xenograft model.

Conclusion

The preclinical data strongly support the therapeutic potential of this compound as an anti-inflammatory and anti-cancer agent. Its ability to modulate key signaling pathways like NF-κB and STAT3 provides a solid mechanistic basis for its observed pharmacological effects. The detailed experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic promise of this natural compound. Future studies should focus on optimizing its bioavailability and conducting rigorous clinical trials to translate these promising preclinical findings into novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 8. Inhibition of the angiogenesis and growth of Aloin in human colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Aloin A in Various Solvent Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Aloin A, a key bioactive compound found in Aloe vera, under various solvent systems and environmental conditions. Understanding the stability of Aloin A is critical for the accurate quantification, effective extraction, and formulation of stable therapeutic and cosmetic products. This document summarizes key quantitative data, details experimental protocols, and visualizes degradation pathways and experimental workflows.

Quantitative Stability Data

The stability of Aloin A is significantly influenced by pH, temperature, and the solvent system employed. The following tables summarize the quantitative data on Aloin A stability under different conditions.

Table 1: Effect of Temperature on Aloin A Stability in Phosphate (B84403) Buffer (pH 7.0)

| Temperature (°C) | Time | Remaining Aloin A (%) | Reference |

| 4 | 1 day | 90% | [1][2][3][4] |

| 4 | 14 days | <40% | [1][2][3][4] |

| 25 (Room Temp) | - | Moderate Decrease | [5][6] |

| 30 | 1 day | <50% | [1][2][4] |

| 30 | 3 days | <10% | [1][2][4] |

| 50 | 12 hours | <10% | [1][2][4][7] |

| 70 | 6 hours | <10% | [1][2][3][7] |

Table 2: Effect of pH on Aloin A Stability at Room Temperature

| pH | Time | Remaining Aloin A (%) | Reference |

| 2.0 | 14 days | 94% | [1][2][3][7] |

| 3.0 | 25 hours | ~100% (slight variation) | [8] |

| 3.5 | 7 days | ~80% (in powders) | [5] |

| 3.5 | - | Unaffected | [4][7] |

| 5.0 | - | More rapid decline than pH 3.0 | [1] |

| 6.7 | 3 days | 50% (in powders) | [5] |

| 6.7 | 7 days | <10% (in powders) | [5] |

| 6.7 | - | Substantial Reduction | [4][5][6][7] |

| 7.0 | 25 hours | 20% | [8] |

| 8.0 | 6 hours | 7% | [1][4] |

| 8.0 | 12 hours | <2% | [1][2][3][7] |

Table 3: Effect of Light on Aloin A Stability in Phosphate Buffer (pH 7.0) at Room Temperature

| Light Condition | Time | Remaining Aloin A (%) | Conclusion | Reference |

| Natural Light | 14 days | ~10% | No significant influence | [1][2] |

| Strong Light (4000 lx) | 14 days | ~10% | No significant influence | [1] |

| Protected from Light | 14 days | ~10% | No significant influence | [1] |

Note: The degradation in all light conditions followed apparent first-order kinetics, with approximately 40% degradation within 1 day and over 90% by day 7, suggesting that temperature and pH are the primary drivers of degradation in this study.[1]

Solvent System Considerations:

-

Methanol (B129727): Aloin A is unstable when dissolved in methanol, leading to transformation into several unidentified compounds in addition to aloe-emodin.[1][7][8]

-

Phosphate Buffered Saline (PBS): PBS at an acidic pH (e.g., pH 3) is a recommended solvent for the extraction and analysis of Aloin A due to its demonstrated stabilizing effect.[8][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the stability of Aloin A.

Protocol 1: Evaluation of pH Stability

-

Preparation of Buffer Solutions: Prepare a series of phosphate buffer solutions at various pH values (e.g., 2.0, 3.0, 5.0, 7.0, and 8.0).[1]

-

Sample Preparation: Accurately weigh and dissolve a known amount of standard Aloin A in each buffer solution to achieve a specific concentration (e.g., 630 µg/mL).[1]

-

Incubation: Transfer equal volumes of each solution into separate test tubes. Cap the tubes tightly and wrap them in foil to protect them from light. Store all tubes at a constant room temperature.[1]

-

Sampling: Withdraw aliquots (e.g., 500 µL) from each solution at predetermined time intervals (e.g., 0, 3, 6, 9, and 12 hours for higher pH values; and daily for lower pH values).[1]

-

Analysis: Filter the samples through a 0.22-µm microporous filter before immediate analysis by a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of remaining Aloin A.[1]

Protocol 2: Evaluation of Thermal Stability

-

Preparation of Solution: Prepare a stock solution of Aloin A in a phosphate buffer at a neutral pH (e.g., pH 7.0) to a known concentration (e.g., 630 µg/mL).[1]

-

Incubation: Aliquot the solution into several test tubes, cap them tightly, and protect them from light with aluminum foil.[1] Place the tubes in incubators or water baths set at different constant temperatures (e.g., 4°C, 30°C, 50°C, and 70°C).[1]

-

Sampling: At specific time points (e.g., hourly for higher temperatures and daily for lower temperatures), remove an aliquot from each temperature condition.[1]

-

Analysis: Filter the samples and analyze the Aloin A concentration using a validated HPLC method.[1]

Protocol 3: Evaluation of Photostability

-

Preparation of Solutions: Prepare a solution of Aloin A in a phosphate buffer (e.g., pH 7.0).[1]

-

Exposure Conditions: Divide the solution into three portions. Keep one portion protected from light (dark control). Expose the second portion to natural ambient light and the third portion to a strong, controlled light source (e.g., 4000 lx in a photostability chamber).[1] Maintain a constant temperature for all three conditions.

-

Sampling: Collect aliquots from each of the three conditions at various time intervals (e.g., 0, 0.5, 1, 3, 5, 7, and 14 days).[1]

-

Analysis: Determine the concentration of Aloin A in each sample using a validated HPLC method.[1]

HPLC Analysis Method (Example)

-

Column: Agilent TC-C18 column (250 x 4.6 mm, 5 µm).[2]

-

Mobile Phase: A gradient of methanol (A) and water (B).[2]

-

Gradient Program: 0–25 min, 45%–50% A; 25–55 min, 50%~65% A; 55–60 min, 65%–70% A; 60–65 min, 70%~85% A.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30°C.[2]

-

Detection Wavelength: 260 nm.[2]

-

Injection Volume: 10 µL.[2]

Visualizations

The following diagrams illustrate the degradation pathways of Aloin A and a general workflow for stability testing.

Caption: Aloin A Degradation Pathways.

Caption: General Workflow for Aloin A Stability Testing.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. An HPLC Procedure for the Quantification of Aloin in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Aloin in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]

Spectroscopic Profile of Aloin-A: A Technical Guide for Researchers

For immediate release: This technical guide provides a comprehensive overview of the spectroscopic data for pure Aloin-A, a key bioactive compound found in Aloe vera. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

This compound, a C-glycoside of aloe-emodin (B1665711) anthrone, is a prominent member of the anthraquinone (B42736) family of compounds and is recognized for its wide range of biological activities. Accurate and detailed spectroscopic data are crucial for its identification, characterization, and quantification in various matrices, including raw plant material and finished products. This guide presents a consolidated resource of spectroscopic information to aid in quality control, structural elucidation, and further research into the therapeutic potential of this compound.

Spectroscopic Data of Pure this compound

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The following tables provide the reported ¹H and ¹³C NMR chemical shifts for this compound. A study by Manitto et al. (1990) provided corrected ¹H NMR assignments and the first ¹³C NMR spectra for both Aloin (B1665253) A and its epimer, Aloin B[1].

Table 1: ¹H NMR Spectroscopic Data for this compound.

| Proton | Chemical Shift (δ, ppm) in DMSO-d₆ | Chemical Shift (δ, ppm) in DMSO-CDCl₃ (1:3) |

| 1-OH | 11.91 | 11.94 |

| 2-H | 7.15 | 7.04 |

| 4-H | 6.89 | 6.89 |

| 5-H | 7.62 | 7.50 |

| 7-H | 7.39 | 7.29 |

| 8-OH | 11.85 | 11.88 |

| 10-H | 4.54 | 4.47 |

| CH₂OH | 4.58 | 4.53 |

| 1'-H | 4.90 | 4.96 |

| 2'-H | 4.01 | 3.96 |

| 3'-H | 3.20 | 3.20 |

| 4'-H | 3.28 | 3.28 |

| 5'-H | 3.12 | 3.13 |

| 6'a-H | 3.69 | 3.68 |

| 6'b-H | 3.48 | 3.48 |

| 2'-OH | 5.23 | 4.92 |

| 3'-OH | 4.90 | 4.60 |

| 4'-OH | 4.90 | 4.60 |

| 6'-OH | 4.58 | 4.30 |

Data sourced from Manitto et al., 1990[1].

Table 2: ¹³C NMR Spectroscopic Data for this compound.

| Carbon | Chemical Shift (δ, ppm) in DMSO-d₆ | Chemical Shift (δ, ppm) in DMSO-CDCl₃ (1:3) |

| 1 | 160.7 | 160.6 |

| 2 | 118.8 | 118.6 |

| 3 | 149.6 | 149.4 |

| 4 | 114.7 | 114.5 |

| 4a | 141.4 | 141.2 |

| 5 | 115.8 | 115.7 |

| 6 | 135.5 | 135.3 |

| 7 | 120.9 | 120.7 |

| 8 | 161.4 | 161.2 |

| 8a | 113.8 | 113.6 |

| 9 | 191.0 | 190.8 |

| 9a | 132.8 | 132.6 |

| 10 | 45.1 | 44.9 |

| CH₂OH | 62.4 | 62.2 |

| 1' | 73.0 | 72.8 |

| 2' | 70.3 | 70.1 |

| 3' | 78.2 | 78.0 |

| 4' | 70.3 | 70.1 |

| 5' | 80.9 | 80.7 |

| 6' | 61.4 | 61.2 |

Data sourced from Manitto et al., 1990[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

Table 3: Key IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3385 | O-H stretching (phenolic and alcoholic) |

| ~1636 | C=O stretching (anthrone carbonyl) |

| 1600-1450 | C=C stretching (aromatic rings) |